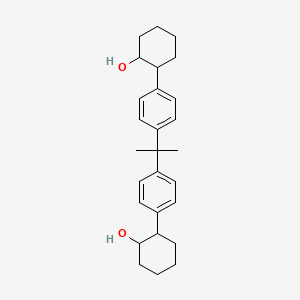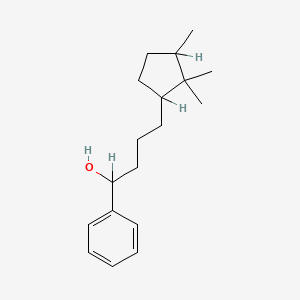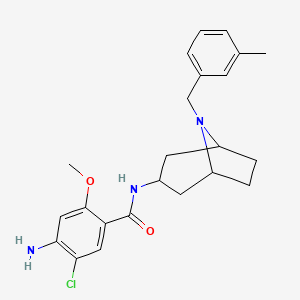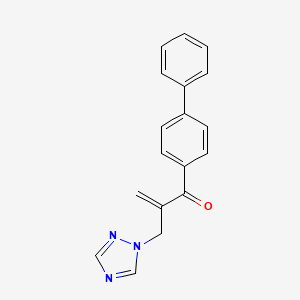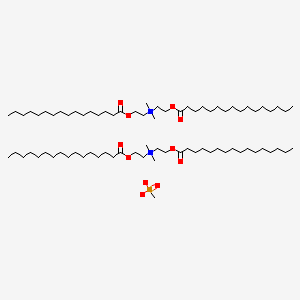
Dimethylbis(2-((1-oxohexadecyl)oxy)ethyl)ammonium methyl phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethylbis(2-((1-oxohexadecyl)oxy)ethyl)ammonium methyl phosphonate is a quaternary ammonium compound known for its surfactant properties. It is used in various industrial applications due to its ability to modify surface tension and enhance the solubility of oils in water .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethylbis(2-((1-oxohexadecyl)oxy)ethyl)ammonium methyl phosphonate typically involves the reaction of dimethylbis(2-((1-oxohexadecyl)oxy)ethyl)ammonium chloride with methyl phosphonate under controlled conditions. The reaction is carried out in an organic solvent, such as methanol or ethanol, at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced reaction vessels to maintain the desired reaction conditions. The final product is purified through crystallization or distillation to achieve the required purity levels .
Análisis De Reacciones Químicas
Types of Reactions
Dimethylbis(2-((1-oxohexadecyl)oxy)ethyl)ammonium methyl phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted quaternary ammonium compounds.
Aplicaciones Científicas De Investigación
Dimethylbis(2-((1-oxohexadecyl)oxy)ethyl)ammonium methyl phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture media to improve cell membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable emulsions.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.
Mecanismo De Acción
The mechanism of action of Dimethylbis(2-((1-oxohexadecyl)oxy)ethyl)ammonium methyl phosphonate involves its interaction with cell membranes and proteins. The compound’s quaternary ammonium group interacts with negatively charged sites on cell membranes, leading to increased permeability. This interaction can disrupt membrane integrity and enhance the uptake of other molecules .
Comparación Con Compuestos Similares
Similar Compounds
Dimethylbis(2-((1-oxooctadecyl)oxy)ethyl)ammonium chloride: Another quaternary ammonium compound with similar surfactant properties.
Dimethylbis(2-((1-oxohexadecyl)oxy)ethyl)ammonium chloride: A closely related compound with similar chemical structure and properties.
Uniqueness
Dimethylbis(2-((1-oxohexadecyl)oxy)ethyl)ammonium methyl phosphonate is unique due to its methyl phosphonate group, which imparts distinct chemical and physical properties. This group enhances the compound’s ability to form stable emulsions and increases its solubility in organic solvents .
Propiedades
Número CAS |
85154-16-1 |
|---|---|
Fórmula molecular |
C77H155N2O11P |
Peso molecular |
1316.0 g/mol |
Nombre IUPAC |
bis(2-hexadecanoyloxyethyl)-dimethylazanium;methyl-dioxido-oxo-λ5-phosphane |
InChI |
InChI=1S/2C38H76NO4.CH5O3P/c2*1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-37(40)42-35-33-39(3,4)34-36-43-38(41)32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;1-5(2,3)4/h2*5-36H2,1-4H3;1H3,(H2,2,3,4)/q2*+1;/p-2 |
Clave InChI |
QXZYGBDWGBDDES-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OCC[N+](C)(C)CCOC(=O)CCCCCCCCCCCCCCC.CCCCCCCCCCCCCCCC(=O)OCC[N+](C)(C)CCOC(=O)CCCCCCCCCCCCCCC.CP(=O)([O-])[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


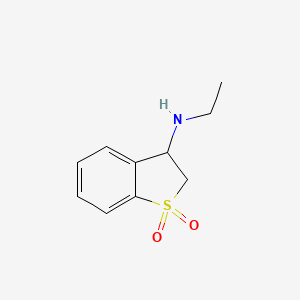

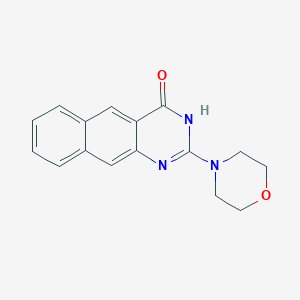
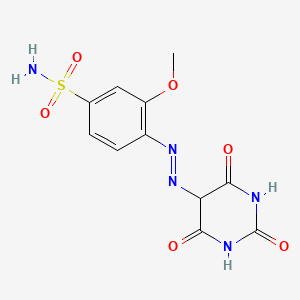


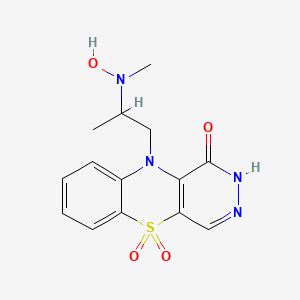
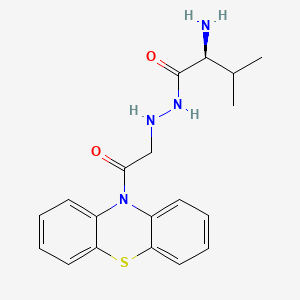

![N-[2-[(2-Hydroxyethyl)amino]ethyl]-9,12,15-octadecatrienamide](/img/structure/B12689894.png)
